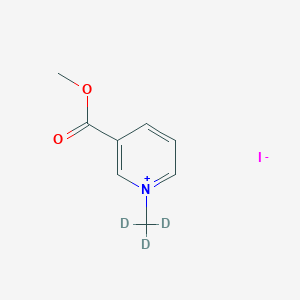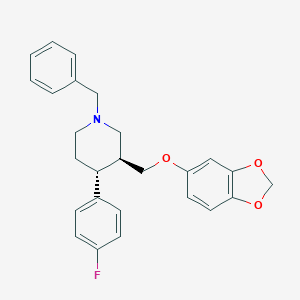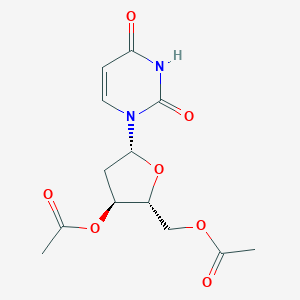
((2R,3S,5R)-3-Acetoxy-5-(2,4-dioxo-3,4-dihydropyrimidin-1(2H)-yl)tetrahydrofuran-2-yl)methyl acetate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-hydroxy Propranolol is a metabolite of propranolol, a non-selective beta-adrenergic receptor antagonist. Propranolol is primarily metabolized in the liver, with cytochrome P450 isoform 2D6 directing ring hydroxylation and the generation of 5-hydroxy Propranolol and related metabolites . This compound retains some of the pharmacological properties of propranolol and is of interest in various scientific research fields.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-hydroxy Propranolol typically involves the hydroxylation of propranolol. One method involves the use of cytochrome P450 enzymes, specifically CYP2D6, which catalyze the hydroxylation of the naphthyl ring of propranolol . Another approach involves the use of unspecific peroxygenases (UPOs) which catalyze the selective oxyfunctionalization of C-H bonds .
Industrial Production Methods
Industrial production of 5-hydroxy Propranolol may involve biocatalytic processes using engineered enzymes to achieve high regioselectivity and yield. For example, an evolved UPO from Agrocybe aegerita has been used to efficiently synthesize 5-hydroxy Propranolol with high regioselectivity and catalytic efficiency .
Chemical Reactions Analysis
Types of Reactions
5-hydroxy Propranolol undergoes various chemical reactions, including:
Oxidation: Further oxidation can occur, leading to the formation of quinones.
Glucuronidation: This is a major metabolic pathway where the hydroxy group is conjugated with glucuronic acid.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Glucuronidation: This reaction typically involves uridine 5’-diphospho-glucuronic acid (UDPGA) as the glucuronic acid donor and is catalyzed by UDP-glucuronosyltransferases (UGTs).
Major Products
Oxidation: Formation of quinones.
Glucuronidation: Formation of 5-hydroxy Propranolol glucuronide.
Scientific Research Applications
5-hydroxy Propranolol has several scientific research applications:
Mechanism of Action
5-hydroxy Propranolol exerts its effects by binding to beta-adrenergic receptors, similar to propranolol. This binding inhibits the activation of adenylate cyclase, leading to a decrease in cyclic AMP (cAMP) levels and subsequent reduction in protein kinase A (PKA) activity . This results in decreased heart rate, myocardial contractility, and blood pressure .
Comparison with Similar Compounds
Similar Compounds
4-hydroxy Propranolol: Another hydroxylated metabolite of propranolol with similar beta-blocking activity.
7-hydroxy Propranolol: Another metabolite with similar pharmacological properties.
Uniqueness
5-hydroxy Propranolol is unique in its specific hydroxylation position on the naphthyl ring, which may influence its pharmacokinetic and pharmacodynamic properties compared to other hydroxylated metabolites .
Properties
IUPAC Name |
[(2R,3S,5R)-3-acetyloxy-5-(2,4-dioxopyrimidin-1-yl)oxolan-2-yl]methyl acetate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H16N2O7/c1-7(16)20-6-10-9(21-8(2)17)5-12(22-10)15-4-3-11(18)14-13(15)19/h3-4,9-10,12H,5-6H2,1-2H3,(H,14,18,19)/t9-,10+,12+/m0/s1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XCLQOCSQUSRPDH-HOSYDEDBSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)OCC1C(CC(O1)N2C=CC(=O)NC2=O)OC(=O)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(=O)OC[C@@H]1[C@H](C[C@@H](O1)N2C=CC(=O)NC2=O)OC(=O)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H16N2O7 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60427739 |
Source


|
| Record name | 3',5'-Di-O-acetyl-2'-deoxyuridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60427739 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
312.27 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
13030-62-1 |
Source


|
| Record name | 3',5'-Di-O-acetyl-2'-deoxyuridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60427739 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
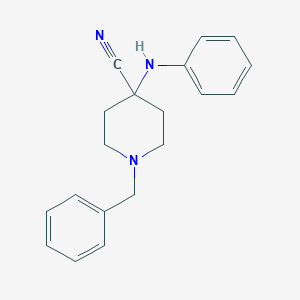
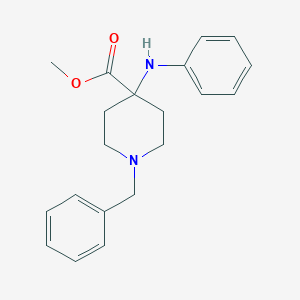
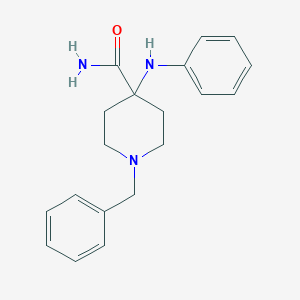
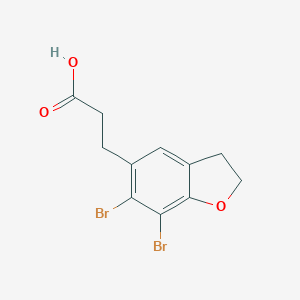
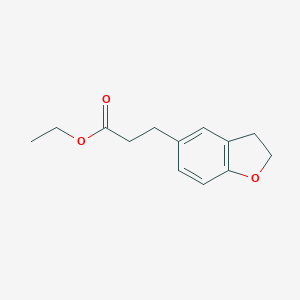

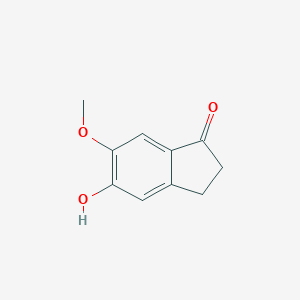
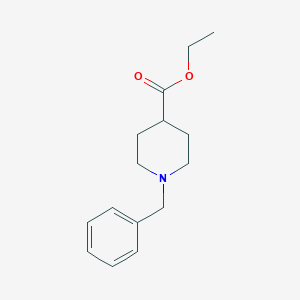
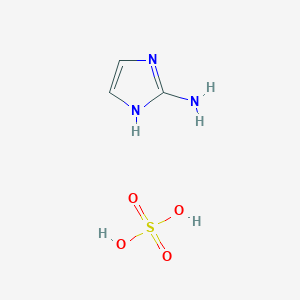
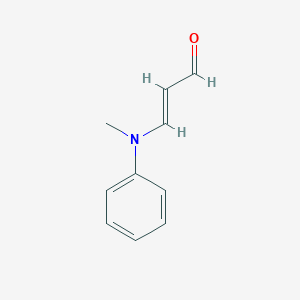
![O-[5-(2,2-dimethyl-1,3-dioxolan-4-yl)-2,2-dimethyl-3a,5,6,6a-tetrahydrofuro[2,3-d][1,3]dioxol-6-yl] methylsulfanylmethanethioate](/img/structure/B23328.png)
